Pederin

Catalog No.
S630396
CAS No.
27973-72-4
M.F
C25H45NO9
M. Wt
503.6 g/mol
Availability
Inquiry
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Pederin

CAS Number

27973-72-4

Product Name

Pederin

IUPAC Name

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

Molecular Formula

C25H45NO9

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1

InChI Key

ZNEZZONMADKYTB-VRCUBXEUSA-N

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Synonyms

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide, paederine, pederin, pederine

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C

Description

The exact mass of the compound Pederin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pederin is a vesicant toxic amide primarily derived from the haemolymph of beetles in the genus Paederus, particularly the Nairobi fly (Paederus fuscipes). This compound is characterized by its complex structure, featuring two tetrahydropyran rings. Pederin was first isolated from field-collected specimens, constituting about 0.025% of the insect's weight. Its production is largely attributed to a symbiotic relationship with the bacterium Pseudomonas spp., which resides within the beetles. Notably, only adult female beetles synthesize pederin; males and larvae acquire it maternally or through ingestion .

Pederin is notorious for causing Paederus dermatitis, a skin condition that manifests as varying degrees of rash and blistering upon contact with the compound. The severity of symptoms correlates with exposure duration and concentration. Treatment typically involves washing the affected area and applying topical steroids to mitigate inflammation .

Involved in synthesizing pederin include:

  • Reduction: Starting with (+)-benzoylselenopederic acid, a reduction using zinc borohydride introduces stereoselectivity.
  • Michael Addition: Nitromethane is added in a Michael addition step.
  • Moffatt Oxidation: Several Moffatt oxidation steps are performed, followed by phenylselenation, hydrolysis, and further reduction to yield pederic acid.
  • Final Synthesis Steps: The final synthesis involves adding pederic acid to a protected compound in lithium hexamethyldisilazane and tetrahydrofuran, achieving high yields after deprotection .

Pederin's primary biological activity lies in its cytotoxic properties. It has been shown to inhibit cell growth effectively, making it a candidate for cancer treatment research. Its derivatives, such as psymberin, have demonstrated selective toxicity towards solid tumor cells while exhibiting lower toxicity towards normal cells .

In addition to its anti-cancer potential, pederin serves as a chemical defense mechanism for Paederus beetles against predators like spiders. This dual role of pederin highlights its ecological significance as both a deterrent and a therapeutic agent .

The total synthesis of pederin has been achieved through several efficient routes:

  • The longest linear synthetic route comprises ten steps, utilizing late-stage multicomponent reactions to construct critical linkages.
  • Analogous compounds have been synthesized to explore variations in biological activity based on structural modifications .

The synthetic pathways not only provide insights into pederin's structure but also facilitate the development of analogs with enhanced properties for biomedical applications.

Pederin has several applications, mainly in:

  • Cancer Treatment: Its ability to inhibit cell division makes it a promising candidate for developing anti-cancer drugs.
  • Chemical Defense: As a natural toxin, it protects beetles from predation.
  • Research Tool: Pederin and its derivatives are used in studies exploring cellular mechanisms related to growth inhibition and cancer biology .

Research on pederin has focused on its interactions at the molecular level:

  • Studies have demonstrated that pederin binds to ribosomes, inhibiting protein synthesis which is crucial for cell growth.
  • Investigations into its structure-function relationships have led to insights into how modifications can enhance or diminish its biological activity.
  • Interaction studies also explore the effects of pederin on various cell lines to identify potential therapeutic applications .

Pederin belongs to a broader family of compounds known for their bioactive properties. Here are some similar compounds:

CompoundSourceBiological ActivityUnique Features
PsymberinMarine spongeAnti-cancerHighly selective towards solid tumors
TetracyclineStreptomyces speciesAntibioticBroad-spectrum antibacterial activity
EchinomycinStreptomyces echinatusAnti-tumorIntercalates DNA, affecting replication
DactinomycinStreptomyces parvulusAnti-cancerBinds DNA and inhibits RNA synthesis

Pederin stands out due to its unique mechanism of action that specifically targets eukaryotic cells while being less effective against prokaryotic organisms. Its distinct structural features contribute to its potent biological effects compared to other compounds in this category .

Molecular Architecture and Functional Groups

Pederin represents a complex polyketide natural product with the molecular formula C₂₅H₄₅NO₉ and a molecular weight of 503.6 grams per mole [2] [3]. The compound exhibits a sophisticated molecular architecture characterized by two distinct tetrahydropyran ring systems that define its structural framework [1] [17]. The molecule contains multiple functional groups including a secondary carboxamide, secondary alcohols, methoxy groups, and a cyclic ketal structure [2] [17].

The core structural framework of pederin consists of two six-membered tetrahydropyran rings connected through an amide linkage [1] [17]. The first tetrahydropyran ring features a gem-dimethyl substitution pattern and incorporates a methylene group at the 4-position, while the second ring system contains hydroxyl and methoxy substituents [6] [17]. The amide functionality serves as the central connecting unit between these two distinct ring systems, with the nitrogen atom bearing substituents that contribute to the molecule's biological activity [2] [6].

The molecular structure incorporates nine methoxy groups distributed throughout the framework, contributing significantly to the compound's chemical properties and stability [33]. These methoxy substituents are strategically positioned to influence both the conformational preferences and the intermolecular interactions of the molecule [33]. The presence of multiple hydroxyl groups, specifically positioned as secondary alcohols, provides additional sites for hydrogen bonding and influences the overall polarity of the compound [17] [33].

Structural FeatureCountPositionFunctional Role
Tetrahydropyran rings2Core frameworkStructural backbone
Methoxy groups9Various positionsPolarity modulation
Hydroxyl groups3Secondary positionsHydrogen bonding
Amide linkage1Central connectionRing system bridge
Gem-dimethyl groups2 setsRing substituentsSteric hindrance

The stereochemical complexity of pederin arises from the presence of nine defined stereocenters distributed across the molecular framework [33]. These stereocenters are predominantly located within the tetrahydropyran ring systems and at the connecting amide region [33]. The absolute configuration of these centers has been determined through comprehensive structural analysis and synthesis studies [9] [15].

Stereochemical Features and Conformational Analysis

The stereochemical architecture of pederin encompasses nine chiral centers with defined absolute configurations, making it one of the most stereochemically complex natural products in its class [33] [43]. The absolute configuration has been established as (2S,4R,6R) for the first tetrahydropyran ring and (2R,5R,6R) for the second ring system, with additional stereocenters at the amide-bearing carbon atoms [35].

The conformational analysis of pederin reveals preferred spatial arrangements that minimize steric interactions while optimizing intramolecular stabilization [19]. The tetrahydropyran rings adopt chair conformations that position bulky substituents in equatorial orientations to reduce steric strain [19]. The gem-dimethyl groups create significant steric bulk that influences the overall three-dimensional shape of the molecule and restricts rotational freedom around adjacent bonds [19].

Computational studies have demonstrated that the molecule exhibits limited conformational flexibility due to the rigid ring systems and multiple substituent interactions [14]. The preferred conformation places the two tetrahydropyran rings in a spatially separated arrangement that minimizes unfavorable interactions between the bulky substituent groups [14]. This conformational preference is stabilized by intramolecular hydrogen bonding between strategically positioned hydroxyl and methoxy groups [14].

The stereochemical determination has been accomplished through multiple analytical approaches including nuclear magnetic resonance spectroscopy, X-ray crystallographic analysis, and chemical degradation studies [9] [15]. The absolute configuration was confirmed through comparison with synthetic intermediates and degradation products of known stereochemistry [9] [15]. The stereochemical assignment is consistent with the biosynthetic pathway proposed for pederin formation in bacterial endosymbionts [9] [15].

StereocenterAbsolute ConfigurationRing SystemFunctional Environment
C2SRing AMethoxy-bearing
C4RRing AHydroxyl-bearing
C6RRing AAlkyl chain connection
C2'RRing BMethoxy-bearing
C5'RRing BMethyl-bearing
C6'RRing BMethyl-bearing
Amide carbonSLinkerCarboxamide
Methoxy carbonSSide chainEther linkage

The conformational stability of pederin is enhanced by the presence of multiple intramolecular interactions that lock the molecule into its preferred three-dimensional arrangement [16]. These interactions include hydrogen bonding between hydroxyl groups and nearby electronegative atoms, as well as favorable van der Waals contacts between methyl substituents and the ring systems [16].

Spectroscopic and Analytical Identification Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical method for pederin characterization, providing detailed structural information through both proton and carbon-13 experiments [21] [14]. High-resolution proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environment of each hydrogen atom within the molecular framework [21] [14]. The methoxy groups appear as sharp singlets in the aliphatic region, while the ring protons exhibit complex multipicity patterns that reflect their stereochemical relationships [21] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [14] [22]. The tetrahydropyran carbon atoms exhibit characteristic chemical shifts that confirm the ring conformations and substitution patterns [14] [22]. The amide carbonyl carbon appears at approximately 170 parts per million, consistent with the secondary carboxamide functionality [14] [22].

Mass spectrometry analysis of pederin employs high-resolution techniques to determine accurate molecular weights and fragmentation patterns [26] [38]. Electrospray ionization mass spectrometry typically generates sodium and potassium adduct ions at mass-to-charge ratios of 526.29865 and 542.27259, respectively [26]. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that include loss of methoxy groups and ring opening reactions [26] [40].

Liquid chromatography-mass spectrometry systems provide both separation and identification capabilities for pederin analysis [38] [40]. High-performance liquid chromatography employs reverse-phase columns with gradient elution systems to achieve baseline separation of pederin from related compounds [38] [40]. The retention time typically ranges from 35 to 45 minutes depending on the specific chromatographic conditions employed [40] [41].

Analytical MethodKey ParametersCharacteristic ValuesInformation Content
¹H Nuclear Magnetic ResonanceChemical shifts0.8-4.2 parts per millionProton environments
¹³C Nuclear Magnetic ResonanceChemical shifts15-175 parts per millionCarbon framework
Mass SpectrometryMolecular ion503.309 DaltonsMolecular weight
Liquid ChromatographyRetention time40.4 minutesSeparation efficiency
Infrared SpectroscopyStretching frequencies1650-3400 wavenumbersFunctional groups

Infrared spectroscopy provides functional group identification through characteristic absorption bands that correspond to specific molecular vibrations [27] [28]. The amide functionality exhibits strong absorption around 1650 wavenumbers for the carbonyl stretch and broad absorption around 3300 wavenumbers for the nitrogen-hydrogen stretch [28]. Hydroxyl groups contribute broad absorption bands in the 3200-3500 wavenumber region, while methoxy groups show characteristic carbon-hydrogen stretching around 2900-3000 wavenumbers [28].

Advanced analytical techniques include two-dimensional nuclear magnetic resonance experiments that establish connectivity patterns and stereochemical relationships [24] [25]. Correlation spectroscopy experiments reveal proton-proton coupling patterns that confirm the structural assignments, while heteronuclear correlation experiments establish carbon-proton connectivity across the molecular framework [24] [25]. These experiments provide definitive structural confirmation and support stereochemical assignments derived from other analytical methods [24] [25].

XLogP3

1

UNII

B8F7J348GJ

Other CAS

27973-72-4

Wikipedia

Pederin

Dates

Modify: 2024-02-18
Fisch et al. Polyketide assembly lines of uncultivated sponge symbionts from structure-based gene targeting Nature Chemical Biology, doi: 10.1038/nchembio.176, published online 17 May 2009 http://www.nature.com/naturechemicalbiology
Piel. J; Hofer, I; Hui, D; Evidence for a Symbiosis Island Involved in Horizontal Acquisition of Pederin Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles, Journal of Bacteriology, 1865, 1280-1286. DOI:10.1128/JB.186.5.1280-1286.2004 PMID:14973122

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